2-(2,1,3-Benzoxadiazol-5-ylamino)ethanol
Description
2-(2,1,3-Benzoxadiazol-5-ylamino)ethanol is a benzoxadiazole derivative featuring an ethanolamine substituent at the 5-position of the benzoxadiazole ring. Benzoxadiazoles are heterocyclic compounds containing fused benzene, oxygen, and nitrogen atoms, known for their electron-deficient aromatic systems and applications in fluorescent probes, pharmaceuticals, and materials science . The ethanolamine moiety in this compound enhances solubility and introduces hydrogen-bonding capabilities, which may influence biological activity or material properties.
Properties
Molecular Formula |
C8H9N3O2 |
|---|---|
Molecular Weight |
179.18g/mol |
IUPAC Name |
2-(2,1,3-benzoxadiazol-5-ylamino)ethanol |
InChI |
InChI=1S/C8H9N3O2/c12-4-3-9-6-1-2-7-8(5-6)11-13-10-7/h1-2,5,9,12H,3-4H2 |
InChI Key |
ZSYZRNBDTIWGPK-UHFFFAOYSA-N |
SMILES |
C1=CC2=NON=C2C=C1NCCO |
Canonical SMILES |
C1=CC2=NON=C2C=C1NCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Benzoxadiazole Derivatives with Triazole Substituents
The title compound in , 1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one, shares the benzoxadiazole core but incorporates a triazole-hexanone side chain instead of ethanolamine. This structural variation alters electronic properties and reactivity. The parent compound 4-azidomethyl-benzoxadiazole (II) was synthesized for spectroscopic comparisons, suggesting that substituents like triazoles or azides modulate fluorescence or stability . In contrast, the ethanolamine group in the target compound may prioritize solubility over photophysical traits.
Benzoxazole-Tetrazole Hybrids
details ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate derivatives, which combine benzoxazole with tetrazole rings. These hybrids exhibit broad pharmacological activities, including antimicrobial and anti-inflammatory effects . The tetrazole ring (a bioisostere for carboxylic acids) enhances metabolic stability, while the benzoxazole core contributes π-π stacking interactions. Unlike these hybrids, the ethanolamine group in 2-(2,1,3-Benzoxadiazol-5-ylamino)ethanol may favor interactions with biological targets like enzymes or receptors through hydrogen bonding.
Benzodioxol-Ethanolamine Derivatives
and describe 2-(1,3-Benzodioxol-5-ylamino)ethanol, a structural isomer where the benzoxadiazole is replaced by a benzodioxol (methylenedioxybenzene) ring. The benzodioxol group is electron-rich, contrasting with the electron-deficient benzoxadiazole. This derivative is used in organic synthesis and has applications in dye intermediates or bioactive molecules. The ethanolamine group here improves solubility, similar to the target compound, but the differing aromatic systems result in distinct electronic and reactivity profiles .
Benzimidazole-Ethanolamine Analogs
synthesizes ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate, where a benzimidazole core replaces benzoxadiazole. Benzimidazoles are known for antiviral and antitumor activities due to their ability to intercalate DNA. The ethanolamine side chain in this compound likely enhances cellular uptake, a trait that may also apply to the target benzoxadiazole derivative .
Phenolic Ethanol Derivatives
evaluates tyrosol analogs like 2-(4-hydroxy-3-methoxyphenyl)ethanol, which share the ethanolamine backbone but lack heterocyclic cores. These compounds inhibit mushroom tyrosinase, with activity dependent on hydroxyl group positioning .
Structural and Functional Comparison Table
Key Research Findings and Insights
- Electronic Effects : Benzoxadiazoles’ electron-deficient nature contrasts with benzodioxols’ electron-rich systems, impacting their roles in materials (e.g., fluorescent probes) versus bioactive molecules .
- Substituent Influence: Ethanolamine groups universally improve solubility, but heterocyclic cores dictate target specificity (e.g., benzimidazoles for DNA targets, benzoxadiazoles for optical applications).
- Pharmacological Potential: Tetrazole and triazole substituents enhance metabolic stability, suggesting that the target compound’s ethanolamine group could be optimized with such moieties for drug development .
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